molecular formula C7H5FN2 B14463115 1-(Diazomethyl)-4-fluorobenzene CAS No. 73900-13-7

1-(Diazomethyl)-4-fluorobenzene

Cat. No.: B14463115
CAS No.: 73900-13-7
M. Wt: 136.13 g/mol
InChI Key: BSEUQWUFTGWQPK-UHFFFAOYSA-N
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Description

1-(Diazomethyl)-4-fluorobenzene is a diazo-containing aromatic compound characterized by a diazomethyl (–CHN₂) group attached to a para-fluorinated benzene ring. Diazocompounds are highly reactive intermediates in organic synthesis due to the instability of the diazo group (–N₂), which can participate in cycloadditions, carbene insertions, and photochemical reactions . This suggests that similar methods could apply to the fluorobenzene derivative. The compound’s reactivity likely enables applications in photolabile protecting groups (e.g., caged luciferin substrates) or as precursors for cross-coupling reactions .

Properties

CAS No.

73900-13-7

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

IUPAC Name

1-(diazomethyl)-4-fluorobenzene

InChI

InChI=1S/C7H5FN2/c8-7-3-1-6(2-4-7)5-10-9/h1-5H

InChI Key

BSEUQWUFTGWQPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=[N+]=[N-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Diazomethyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with diazomethane. The reaction typically requires a solvent such as ether and is carried out at low temperatures to prevent the decomposition of diazomethane .

Industrial Production Methods: Industrial production of this compound often involves the use of safer and more scalable methods. One such method includes the use of diazo transfer reactions, where a diazo group is transferred to the 4-fluorobenzene ring using reagents like tosyl azide in the presence of a base .

Chemical Reactions Analysis

Types of Reactions: 1-(Diazomethyl)-4-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(Diazomethyl)-4-fluorobenzene involves the generation of reactive intermediates such as carbenes or carbenoids. These intermediates can insert into various bonds (C-H, O-H, N-H) and facilitate the formation of new chemical bonds. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to a wide range of chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(Diazomethyl)-4-fluorobenzene with key analogs in terms of synthesis, properties, and applications:

Compound Structure Synthesis Physical Properties Applications Safety Considerations
This compound C₇H₅FN₂ Likely via oxidation of hydrazones (analogous to 1-(diazomethyl)-2-nitrobenzenes) Not reported; expected to be thermally unstable Photochemical release of bioactive molecules, carbene intermediates Potentially explosive; handle with caution
1-(Azidomethyl)-4-fluorobenzene C₇H₆FN₃ 1-(Bromomethyl)-4-fluorobenzene + NaN₃ Yellow oil; NMR data available Click chemistry (triazole synthesis), Staudinger reduction precursors Azides are shock-sensitive; moderate toxicity
1-(Dibromomethyl)-4-fluorobenzene C₇H₅Br₂F Bromination of methyl-fluorobenzene derivatives Bp: 40–50°C @ 0.2 Torr Halogenated intermediate for further substitution Corrosive; releases HBr on decomposition
1-(2-Bromoethyl)-4-fluorobenzene C₈H₈BrF Deaminative bromination of primary amines NMR data reported (δ 3.54 ppm, J = 7.5 Hz) Alkylating agent in drug synthesis (e.g., γ-secretase modulators) Toxic; irritant to skin/eyes
1-(1-Bromoethyl)-4-fluorobenzene C₈H₈BrF Not explicitly detailed; likely halogenation of ethyl-fluorobenzene CAS: 65130-46-3; MW: 203.05 Intermediate in chiral drug synthesis (e.g., haloperidol analogs) Volatile; handle under inert conditions

Key Observations:

Reactivity Differences :

  • Diazomethyl vs. Azidomethyl : The diazo group (–CHN₂) enables carbene-mediated reactions (e.g., C–H insertion) and photochemical applications, whereas the azide (–CH₂N₃) is ideal for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry .
  • Brominated Derivatives : Bromomethyl/ethyl analogs serve as alkylating agents or precursors for cross-coupling, but lack the photochemical utility of diazo compounds .

Synthetic Flexibility :

  • Diazocompounds require cautious handling due to explosivity, but offer unique pathways for C–C bond formation. In contrast, azides and brominated derivatives are more stable and widely used in scalable syntheses .

Biological Relevance :

  • 1-(Azidomethyl)-4-fluorobenzene is utilized in bioconjugation (e.g., triazole-linked pyrimidines with corrosion inhibition properties) , while bromoethyl derivatives are key in CNS drug development (e.g., γ-secretase modulators for Alzheimer’s disease) .

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